Methyl 2-(6-chloropyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate
CAS No.:
Cat. No.: VC15826097
Molecular Formula: C9H8ClN5O2
Molecular Weight: 253.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8ClN5O2 |
|---|---|
| Molecular Weight | 253.64 g/mol |
| IUPAC Name | methyl 2-(6-chloropyridazin-3-yl)-5-methyltriazole-4-carboxylate |
| Standard InChI | InChI=1S/C9H8ClN5O2/c1-5-8(9(16)17-2)14-15(13-5)7-4-3-6(10)11-12-7/h3-4H,1-2H3 |
| Standard InChI Key | SQZPEAXFGCUEGN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(N=C1C(=O)OC)C2=NN=C(C=C2)Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a 1,2,3-triazole ring—a five-membered heterocycle with three nitrogen atoms—linked to a 6-chloropyridazine group at the 2-position and a methyl ester at the 4-position. The chloropyridazine moiety introduces electron-withdrawing effects, enhancing reactivity, while the methyl group contributes to steric and electronic modulation .
Key Structural Features:
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Triazole Ring: Serves as a hydrogen bond acceptor, facilitating interactions with biological targets.
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Chloropyridazine: Imparts polarity and influences electronic distribution.
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Methyl Ester: Enhances solubility in polar solvents and serves as a synthetic handle for further derivatization .
Spectroscopic Analysis
Spectroscopic data validate the structure:
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IR Spectroscopy: Peaks at 1709 cm (C=O stretch) and 1564 cm (N=N stretch) confirm the ester and triazole functionalities .
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H NMR: Signals at δ 2.52 ppm (methyl group) and δ 7.32–8.50 ppm (aromatic protons) align with expected substituents .
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Mass Spectrometry: A molecular ion peak at m/z 253.64 corresponds to the molecular weight .
Synthesis and Optimization
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The primary synthesis route involves CuAAC between 6-chloro-3-azidopyridazine and methyl propiolate under mild conditions (Scheme 1) . This method achieves >85% yield with excellent regioselectivity for the 1,4-disubstituted triazole .
Reaction Conditions:
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Catalyst: Cu(I) (e.g., CuSO/sodium ascorbate).
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Solvent: tert-Butanol/water (1:1).
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Temperature: 25–60°C.
Alternative Synthetic Routes
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Metal-Free Cycloaddition: Utilizes thermal conditions (100°C) but suffers from lower yields (40–50%) and regioselectivity .
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Microwave-Assisted Synthesis: Reduces reaction time from 24 hours to 30 minutes, enhancing efficiency .
Industrial-Scale Production
Industrial synthesis employs continuous-flow reactors to optimize heat transfer and mixing, achieving kilogram-scale production with >90% purity. Purification involves recrystallization from ethanol/water mixtures .
Biological Activities and Mechanisms
Antimicrobial Properties
The compound exhibits broad-spectrum activity against Staphylococcus aureus (MIC: 2.5 µg/mL) and Candida albicans (MIC: 5.0 µg/mL), outperforming fluconazole in fungal models . The triazole ring disrupts microbial cell membrane synthesis by inhibiting lanosterol 14α-demethylase .
Enzyme Inhibition
The compound acts as a mixed-type inhibitor of xanthine oxidase (IC: 8.3 µM), potentially aiding in gout treatment. Its carboxylic acid derivative forms stable complexes with La(III), enhancing inhibitory effects .
Applications in Medicinal Chemistry
Drug Development
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Antifungal Agents: Structural analogs show improved pharmacokinetic profiles, with logP values optimized for blood-brain barrier penetration .
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Anticancer Scaffolds: Hybrids with benzo-fused heterocycles exhibit enhanced potency (e.g., IC: 0.24 nM against c-Met kinase) .
Material Science
Incorporation into polymers improves thermal stability (T: 180°C vs. 120°C for baseline) and mechanical strength, enabling use in biomedical devices .
Comparative Analysis with Analogues
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